molecular formula C9H9ClFN B3322589 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine CAS No. 1487958-68-8

2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine

Cat. No.: B3322589
CAS No.: 1487958-68-8
M. Wt: 185.62 g/mol
InChI Key: ZNRBLOZQQJVBEC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that Ticagrelor, the parent compound, selectively binds to the P2Y12 receptor, thereby inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation . It’s plausible that Ticagrelor Impurity 63 may interact with similar enzymes, proteins, and biomolecules, but this needs to be confirmed through rigorous biochemical studies.

Cellular Effects

Ticagrelor, the parent compound, has been shown to inhibit platelet aggregation, inhibit inflammatory response, enhance adenosine function, and have cardioprotective effects . Whether Ticagrelor Impurity 63 has similar effects on cells and cellular processes is yet to be determined.

Molecular Mechanism

Ticagrelor, the parent compound, is known to bind reversibly to the P2Y12 receptor . This binding inhibits ADP-mediated platelet aggregation, which is a key step in the formation of blood clots

Dosage Effects in Animal Models

The effects of different dosages of Ticagrelor Impurity 63 in animal models have not been reported. Studies on Ticagrelor, the parent compound, have shown that it has significant antiplatelet effects . The dosage effects of Ticagrelor Impurity 63 need to be investigated in future studies.

Metabolic Pathways

Ticagrelor, the parent compound, is known to be rapidly absorbed by the body after oral administration . Future studies should aim to elucidate the metabolic pathways of Ticagrelor Impurity 63, including any enzymes or cofactors it interacts with.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 3-chloro-4-fluorobenzyl chloride with cyclopropylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: This compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN/c10-7-3-5(1-2-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRBLOZQQJVBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine
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2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine
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2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine
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2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine
Reactant of Route 6
2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine

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